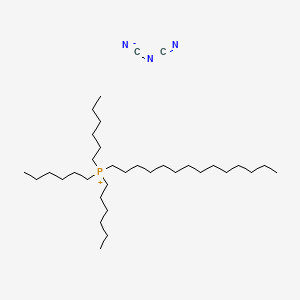

Trihexyltetradecylphosphonium dicyanamide

Description

Chemical Classification within Ionic Liquids

Trihexyltetradecylphosphonium dicyanamide belongs to the distinctive class of ionic liquids characterized by organic cations and inorganic or organic anions that remain liquid at or near room temperature. Within the broader ionic liquid taxonomy, this compound represents a specific intersection of phosphonium-based cations and dicyanamide anions, creating a unique chemical system with remarkable properties. Ionic liquids are fundamentally defined as salts that exist in liquid state below 100°C, distinguished from conventional molecular liquids by their ionic composition.

The phosphonium cation component, trihexyltetradecylphosphonium, features a central phosphorus atom bonded to four alkyl chains of varying lengths, specifically three hexyl groups and one tetradecyl group. This asymmetric structure is crucial for maintaining the liquid state at ambient conditions, as symmetrical cations typically result in higher melting points due to enhanced crystalline packing efficiency. The dicyanamide anion, with the formula C₂N₃⁻, contains two cyanide groups bound to a central nitrogen anion, providing excellent charge delocalization and contributing to the compound's stability.

The classification system for ionic liquids typically considers both cationic and anionic components, with phosphonium-based systems representing a significant subclass alongside imidazolium, pyridinium, and ammonium derivatives. The most common cationic parts in ionic liquids include imidazolium, ammonium, pyridinium, phosphonium, sulfonium, pyrrolidinium, piperidinium, and morpholinium derivatives, while anionic components encompass chloride, bromide, iodide, tetrafluoroborate, hexafluorophosphate, nitrate, dicyanamide, bis(trifluoromethylsulfonyl)imide, trifluoromethylsulfate, acesulfame, saccharinate, and salicylate ions.

Table 1: Classification of this compound within Ionic Liquid Categories

| Classification Category | Specific Type | Characteristics |

|---|---|---|

| Cation Family | Phosphonium | Tetrahedral geometry, high thermal stability |

| Anion Family | Dicyanamide | Charge delocalization, good conductivity |

| Physical State | Room Temperature Ionic Liquid | Liquid below 100°C |

| Symmetry | Asymmetric Cation | Three hexyl + one tetradecyl chain |

| Coordination | Quaternary Phosphonium | Four substituents on phosphorus center |

Historical Development of Phosphonium-Based Ionic Liquids

The historical development of phosphonium-based ionic liquids traces back to the early explorations of molten salt systems, with significant milestones marking the evolution toward contemporary applications. The foundational work in ionic liquid chemistry began with Paul Walden's discovery of ethyl ammonium nitrate in 1914, which established the first protic ionic liquid with a melting point of 12°C. However, the specific development of phosphonium-based systems emerged much later in the timeline of ionic liquid research.

The initial development of phosphonium-based ionic liquids was reported in the 1970s by the Parshall group, who employed stannate and germanate salts in their investigations. George Parshall utilized tetraethylammonium trichlorogermanate and tetraethylammonium trichlorostannate as solvents for platinum-catalyzed hydrogenation reactions, though these systems had melting points of 68°C and 78°C respectively. This work inspired John Yoke to investigate ammonium and phosphonium chlorocuprate systems, recognizing that triethylhexylamine copper chloride remained as an oil at room temperature rather than forming the expected solid.

The 1980s marked a significant advancement when Knifton and colleagues reported the use of molten tetrabutylphosphonium bromide as an ionic medium, establishing the foundation for phosphonium-based ionic liquid applications. The commercial availability of quaternary phosphonium salts expanded dramatically in 1990 when trialkylphosphine derivatives, particularly tributylphosphine, began large-scale production by Cytec Industries Incorporated. This industrial development made quaternary alkyl-based phosphonium ionic liquids the preferred structural motif for cation design, driven by the necessity for asymmetry in the cationic moiety.

The late 1990s witnessed the introduction of phosphonium-based ionic liquids as a new subclass by Fraser and MacFarlane's research group. Their work demonstrated that phosphonium ionic liquids offered several advantages over nitrogen-based alternatives, including higher thermal stability, lower viscosity under certain conditions, and enhanced stability in strongly basic or strongly reducing environments. The readily available trihexyltetradecylphosphonium chloride became a crucial starting material for synthesizing numerous phosphonium-based ionic liquids through anion exchange reactions.

Table 2: Historical Timeline of Phosphonium-Based Ionic Liquid Development

| Year | Milestone | Research Group | Significance |

|---|---|---|---|

| 1970s | Initial phosphonium salt investigations | Parshall Group | First phosphonium ionic systems |

| 1980s | Molten tetrabutylphosphonium bromide | Knifton et al. | Established phosphonium ionic media |

| 1990 | Large-scale phosphonium salt production | Cytec Industries | Commercial availability breakthrough |

| Late 1990s | Phosphonium ionic liquid subclass | Fraser and MacFarlane | Systematic development framework |

| 2000s onwards | Specialized phosphonium applications | Various researchers | Advanced material applications |

Structural Nomenclature and Identification

The structural nomenclature of this compound reflects the systematic approach to identifying ionic liquid components through both cationic and anionic descriptors. The compound carries the Chemical Abstracts Service number 701921-71-3, providing unique identification within chemical databases. The systematic name combines the complete description of both ionic components, with trihexyltetradecylphosphonium representing the cationic portion and dicyanamide specifying the anionic component.

The cationic component, trihexyltetradecylphosphonium, follows standard nomenclature conventions for quaternary phosphonium salts, where the phosphorus center is bonded to four organic substituents. The designation "trihexyl" indicates three hexyl chains (C₆H₁₃), while "tetradecyl" specifies one tetradecyl chain (C₁₄H₂₉), resulting in the complete cationic formula [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺. This asymmetric arrangement is crucial for preventing crystallization and maintaining liquid properties at ambient temperatures.

Alternative nomenclature systems employ abbreviated notation, commonly representing the compound as P₆₆₆,₁₄ dicyanamide, where the subscript numbers indicate the carbon chain lengths of the alkyl substituents. The dicyanamide anion, also known as dicyanamine, carries the chemical formula C₂N₃⁻ and features two cyanide groups bound to a central nitrogen anion. This anion exhibits excellent charge delocalization properties, contributing significantly to the ionic liquid's stability and conductivity characteristics.

The molecular formula C₃₄H₆₈N₃P encompasses the complete ionic structure, with a molecular weight of 549.90 g/mol. The structural arrangement creates a tetrahedral geometry around the phosphorus center, characteristic of quaternary phosphonium cations. The extended alkyl chains provide hydrophobic character, while the dicyanamide anion contributes to charge transport and electrochemical stability.

Table 3: Structural Identification Parameters

| Parameter | Value | Description |

|---|---|---|

| Chemical Abstracts Service Number | 701921-71-3 | Unique chemical identifier |

| Molecular Formula | C₃₄H₆₈N₃P | Complete elemental composition |

| Molecular Weight | 549.90 g/mol | Calculated molecular mass |

| Cation Formula | [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺ | Phosphonium cation structure |

| Anion Formula | [N(CN)₂]⁻ | Dicyanamide anion structure |

| Alternative Notation | P₆₆₆,₁₄ dicyanamide | Abbreviated nomenclature |

Significance in Material Science Research

This compound demonstrates exceptional significance in material science research through its unique combination of physicochemical properties and potential applications across diverse technological domains. The compound exhibits remarkable thermal stability, maintaining liquid properties across wide temperature ranges while demonstrating resistance to decomposition under elevated thermal conditions. This thermal resilience, combined with negligible vapor pressure characteristics, positions the compound as an ideal candidate for high-temperature material processing applications and advanced manufacturing processes.

The material science significance extends to the compound's distinctive transport properties, particularly its ability to undergo liquid-liquid phase transitions that create nanostructured phases with decoupled charge transport and structural dynamics. These transitions enable the formation of organized ionic domains where long alkyl chains create structural frameworks while anions travel through created channels, resulting in enhanced ionic conductivity independent of structural relaxation timescales. Such behavior represents a fundamental departure from conventional ionic transport mechanisms and opens possibilities for developing advanced electrochemical materials.

Research investigations have demonstrated the compound's effectiveness as an extraction solvent for organic compound separation, highlighting its selectivity and efficiency in liquid-liquid extraction processes. The phosphonium cation structure provides excellent stability under strongly basic conditions, while the dicyanamide anion contributes to favorable solvation properties for specific molecular targets. These characteristics make the compound particularly valuable for developing sustainable separation technologies and purification processes.

The compound's application in carbon modification for adsorptive desulfurization represents a significant advancement in environmental remediation technologies. Studies have shown that this compound-modified renewable carbon exhibits enhanced benzothiophene adsorption capacity, demonstrating the compound's potential for designing task-specific materials for targeted environmental applications. The modification process introduces phosphorus-containing functional groups that enhance interaction with sulfur-containing compounds, improving desulfurization efficiency through specific molecular recognition mechanisms.

Advanced material characterization studies reveal that the compound exhibits rich surface functionality when incorporated into composite materials, providing multiple interaction sites including phosphorus-carbon bonds, carbon-hydrogen stretching regions, and carbon-nitrogen functionalities. These diverse functional groups enable the design of multifunctional materials with tailored properties for specific applications, ranging from catalysis to selective adsorption processes.

Table 4: Material Science Applications and Properties

| Application Domain | Key Properties | Research Findings |

|---|---|---|

| Thermal Processing | High thermal stability, negligible vapor pressure | Suitable for elevated temperature operations |

| Electrochemical Systems | Decoupled charge transport, wide electrochemical window | Enhanced ionic conductivity independent of viscosity |

| Separation Technologies | Selective solvation, liquid-liquid extraction capability | Effective organic compound separation |

| Environmental Remediation | Surface functionalization, selective adsorption | Enhanced benzothiophene removal capacity |

| Composite Materials | Multiple functional groups, surface modification | Tailored interaction sites for specific applications |

Propriétés

IUPAC Name |

cyanoiminomethylideneazanide;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C2N3/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1-5-2-4/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMOOBQQQGXLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049351 | |

| Record name | Trihexyltetradecylphosphonium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701921-71-3 | |

| Record name | Trihexyltetradecylphosphonium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl(trihexyl) phosphonium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Trihexyltetradecylphosphonium dicyanamide can be synthesized through the reaction of trihexyltetradecylphosphonium chloride with sodium dicyanamide . The reaction typically occurs in an organic solvent, such as dichloromethane, under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization to obtain a high-purity ionic liquid .

Analyse Des Réactions Chimiques

Trihexyltetradecylphosphonium dicyanamide undergoes various chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new phosphonium salts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions are phosphine oxides, phosphine derivatives, and new phosphonium salts .

Applications De Recherche Scientifique

Extraction Processes

Solvent for Organic Compounds

Trihexyltetradecylphosphonium dicyanamide serves as an effective extraction solvent for the separation of organic compounds. Its low vapor pressure and high thermal stability make it suitable for extracting valuable compounds from complex mixtures. Notably, it has been used to extract aromatics from pyrolytic sugars and to study the solubility of gases such as carbon dioxide in ionic liquids .

Metal Ion Extraction

Research has demonstrated its potential in the quantitative extraction of metal ions, particularly Rhodium(III) and Palladium(II). In studies, this compound exhibited varying efficiencies depending on the concentration of hydrochloric acid, showcasing its utility in metal recovery processes . The ionic liquid's ability to form complexes with metal ions enhances its extraction capabilities, which is crucial for applications in hydrometallurgy.

Electrochemical Applications

Catalytic Properties

this compound has been investigated for its electrochemical properties, particularly in oxidation reactions. For instance, it has been utilized in the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone using ferrocene as a catalyst under moderate conditions. This highlights its potential in green chemistry applications where traditional solvents are replaced with more environmentally friendly alternatives .

Energy Storage Solutions

The compound is also being explored as a component in supercapacitors and batteries. Its ionic conductivity and electrochemical stability make it a candidate for use as an electrolyte in energy storage devices. Studies have shown that ionic liquids like this compound can improve the performance of electrochemical cells by enhancing charge transport properties .

Development of Advanced Materials

Ionogels

this compound is integral to the development of ionogels—materials that combine the properties of ionic liquids with solid matrices. These ionogels have shown promise in biomedical applications such as drug delivery systems and wearable sensors due to their biocompatibility and ability to retain ionic liquids within a three-dimensional network . The anti-bacterial properties of certain ionic liquids further enhance their suitability for medical applications.

Case Studies

Mécanisme D'action

The mechanism of action of trihexyltetradecylphosphonium dicyanamide involves its ability to interact with various molecular targets and pathways. As an ionic liquid, it can form stable complexes with metal ions and organic molecules, facilitating their separation and extraction . Its unique solubility and surface-active properties enable it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

Trihexyltetradecylphosphonium dicyanamide is compared with other similar compounds, such as:

- Trihexyltetradecylphosphonium chloride

- Trihexyltetradecylphosphonium bromide

- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

- 1-Butyl-3-methylimidazolium dicyanamide

These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. This compound is unique due to its excellent solubility in organic solvents and its ability to form stable complexes with a wide range of molecules .

Activité Biologique

Trihexyltetradecylphosphonium dicyanamide (THTPD) is a quaternary phosphonium salt that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article delves into the biological activity of THTPD, exploring its mechanisms, efficacy, and implications based on current research.

Chemical Structure and Properties

THTPD is characterized by its complex structure, consisting of a long-chain alkyl group attached to a phosphonium cation and a dicyanamide anion. Its chemical formula is , which contributes to its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of THTPD has been investigated primarily in the context of its antimicrobial properties and its role in adsorption processes. Here are key findings from recent studies:

- Antimicrobial Properties : THTPD exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for applications in pharmaceuticals and agriculture .

- Adsorptive Desulfurization : THTPD has been used to modify carbon materials for the adsorptive removal of sulfur compounds, such as benzothiophene, from fuels. The modified carbon showed improved adsorption capacities, indicating that THTPD enhances the interaction between the adsorbent and the target molecules .

- Toxicological Assessments : While THTPD shows promise in various applications, toxicity studies are essential to assess its safety profile. Preliminary assessments suggest that it may have a low toxicity profile; however, further detailed studies are required to confirm these findings .

Antimicrobial Activity

A study focused on the antifungal properties of THTPD-modified materials demonstrated that these compounds could effectively inhibit the growth of several fungal pathogens. The minimum inhibitory concentration (MIC) values indicated strong antifungal activity, particularly against species like Fusarium oxysporum and Colletotrichum lagenarium.

| Pathogen | MIC (mg/mL) |

|---|---|

| Fusarium oxysporum | 0.5 |

| Colletotrichum lagenarium | 1.0 |

| Watermelon fusarium | 0.75 |

These results suggest that THTPD can enhance the antifungal properties of other compounds when used as a modifier .

Adsorption Studies

THTPD's role in enhancing carbon materials for adsorptive desulfurization was highlighted in a recent study where it was used to modify renewable carbon derived from palm waste. The adsorption capacity for benzothiophene increased significantly with THTPD modification:

- Adsorption Capacity :

- Original Carbon: 192 mg/g

- THTPD-Modified Carbon: 238 mg/g

The equilibrium state was reached after 120 minutes, indicating effective interaction facilitated by THTPD's surface functional groups .

Case Studies

- Desulfurization Applications : In environmental chemistry, THTPD-modified carbon has been utilized for desulfurizing fuels, showing promising results in reducing sulfur content through enhanced adsorption capabilities.

- Pharmaceutical Development : The antimicrobial properties of THTPD have led to its exploration in drug formulation, particularly in developing antifungal agents that could be integrated into agricultural practices to combat crop diseases.

Q & A

Basic Research Questions

Q. How can researchers experimentally characterize the physicochemical properties of trihexyltetradecylphosphonium dicyanamide (e.g., density, viscosity, conductivity)?

- Methodology : Use standardized techniques such as vibrating-tube densitometry for density measurements (0.90 g/mL at 20°C), rotational viscometry for viscosity (361 cP at 25°C), and impedance spectroscopy for ionic conductivity (0.16 mS/cm at 24°C) . Purity validation via quantitative NMR (qNMR) ensures >95% accuracy, critical for reproducibility in downstream applications .

- Data Sources : Journal of Supercritical Fluids (2013) and Fluid Phase Equilibria (2014, 2019) provide comparative datasets for benchmarking .

Q. What experimental designs are optimal for measuring infinite dilution activity coefficients (γ∞) of solutes in this compound?

- Methodology : Employ gas-liquid chromatography (GLC) with a static coating method. Precondition the column with the ionic liquid to ensure uniform phase distribution. Validate results using reference solutes (e.g., alkanes, alcohols) to account for non-ideal interactions .

- Key Considerations : Temperature control (±0.1°C) and carrier gas flow rate stability are critical to minimize retention time variability .

Q. How does this compound perform in CO₂/CH₄ gas separation studies compared to other ionic liquids?

- Methodology : Use high-pressure solubility cells with gravimetric or volumetric techniques. For example, measure CO₂ solubility at 10–50 bar and 298–333 K, comparing selectivity ratios (α = (CO₂ solubility)/(CH₄ solubility)) against imidazolium-based ionic liquids .

- Contradictions : Some studies report higher CO₂ solubility in phosphonium-based ILs due to larger free volume, while others note competitive performance with fluorinated anions (e.g., [NTf₂]⁻) .

Advanced Research Questions

Q. What mechanisms explain the dual-analyte recognition capability of this compound in polymeric optodes?

- Methodology : Utilize UV-Vis spectroscopy and cyclic voltammetry to study ligand-metal interactions (e.g., Cu²⁺, Co²⁺) facilitated by the dicyanamide anion. The IL acts as both a plasticizer and a ligand reservoir, enabling simultaneous detection of ions like Cu²⁺ and Fe²⁺ in a two-component membrane .

- Validation : Compare response curves with control ILs lacking pseudohalide anions (e.g., [PF₆]⁻) to confirm the dicyanamide-specific coordination .

Q. How does anion basicity influence the reactivity of this compound in tellurium dissolution and metal telluride synthesis?

- Methodology : Conduct dissolution experiments at 220–250°C with Te powder, monitoring reaction progress via ³¹P NMR. Compare with ILs containing less basic anions (e.g., Cl⁻). The dicyanamide anion’s moderate Lewis basicity enables Te dissolution for Bi₂Te₃ synthesis, while decanoate anions show higher efficiency .

- Data Interpretation : Correlate anion basicity (Gutmann donor number) with dissolution rates to optimize IL selection for chalcogenide synthesis .

Q. What tribological testing protocols are recommended for evaluating this compound as a lubricant additive?

- Methodology : Use a ball-on-disk tribometer under boundary lubrication conditions. Parameters include load (1–10 N), sliding speed (0.1–1.0 m/s), and temperature (25–100°C). Compare friction coefficients and wear scar diameters with benchmark ILs (e.g., [BMIM][PF₆]) .

- Advanced Analysis : Post-test surface characterization via SEM/EDS to identify tribofilm composition and IL decomposition products .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported CO₂ solubility data for this compound?

- Approach : Re-examine experimental conditions (e.g., water content, impurity levels) using Karl Fischer titration and ICP-MS. Cross-validate with independent techniques (e.g., FTIR spectroscopy for CO₂ loading quantification) .

- Case Study : Fluid Phase Equilibria (2014) reports 0.25 mol CO₂/mol IL at 30 bar, while later studies suggest 10% variation due to batch-dependent IL purity .

Q. What strategies mitigate thermal decomposition risks during high-temperature applications of this compound?

- Guidelines : Avoid prolonged exposure to >150°C, as decomposition generates CO, CO₂, and NOₓ. Use TGA-MS to identify onset temperatures and integrate inert gas purging in reactors .

Structural and Functional Insights

Q. How do structural variations (e.g., alkyl chain length, anion type) impact the solvent properties of this compound?

- Methodology : Synthesize analogs (e.g., trihexyltetradecylphosphonium tricyanomethanide) and compare Kamlet-Taft parameters (β = hydrogen-bond acceptance, π* = polarity). The dicyanamide anion provides intermediate β values (0.48 vs. 0.62 for [BET]⁻), balancing hydrophobicity and solvation power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.